![molecular formula C20H14Cl4OS B2512446 1,1-Bis(4-chlorophenyl)-2-[(2,6-dichlorophenyl)sulfanyl]-1-ethanol CAS No. 303152-30-9](/img/structure/B2512446.png)
1,1-Bis(4-chlorophenyl)-2-[(2,6-dichlorophenyl)sulfanyl]-1-ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Bis(4-chlorophenyl)-2-[(2,6-dichlorophenyl)sulfanyl]-1-ethanol, commonly known as Dichlorodiphenylsulfone (DDPS), is a synthetic organosulfur compound with a wide range of applications in scientific research. It is a colorless, odorless, and non-flammable solid that is soluble in most organic solvents and has a melting point of 160-162°C. DDPS is used as a reagent in organic synthesis, a catalyst in polymerization, and an inhibitor of corrosion in metalworking fluids. In addition, it has been used in the synthesis of several organic compounds, including pharmaceuticals, pesticides, and dyes.
Wissenschaftliche Forschungsanwendungen
Analytical Method Development
A study described the development of a novel sample preparation technique called dispersive liquid-phase microextraction for the preconcentration and determination of dicofol (a compound related to DDT) and its degradation products in water samples. This method utilizes gas chromatography-mass spectrometry (GC-MS) for analysis, showcasing an application in environmental analytical chemistry to monitor pesticide residues and their degradation in aquatic environments (Li et al., 2010).
Catalysis Research
Research into the catalytic activity of oxo-rhenium complexes in the oxidation of alcohols, using a sulfoxide as an oxidant agent, provides insights into synthetic chemistry applications. The study found that these complexes are efficient for the oxidation of primary and secondary alcohols to the corresponding aldehydes and ketones, highlighting the potential for synthesizing key intermediates in pharmaceutical and organic chemistry (Sousa et al., 2013).
Environmental Impact Assessment
The environmental fate and transformation of DDT and its metabolites have been a significant focus of research, with studies investigating the hydrodechlorination and metabolic pathways of these compounds in various conditions. This research is crucial for understanding the persistence and breakdown of these persistent organic pollutants in the environment, offering strategies for remediation and risk assessment (Lapierre et al., 1978).
Biotransformation for Drug Synthesis
A study on the biotransformation of a related compound for the synthesis of a chiral intermediate of Miconazole highlights the application in biocatalysis and pharmaceutical manufacturing. This research demonstrates how microbial enzymes can be used to produce specific chiral molecules, essential for drug development and synthesis with high selectivity and efficiency (Miao et al., 2019).
Eigenschaften
IUPAC Name |
1,1-bis(4-chlorophenyl)-2-(2,6-dichlorophenyl)sulfanylethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14Cl4OS/c21-15-8-4-13(5-9-15)20(25,14-6-10-16(22)11-7-14)12-26-19-17(23)2-1-3-18(19)24/h1-11,25H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYVYTBNLMMTHBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)SCC(C2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)Cl)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Cl4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

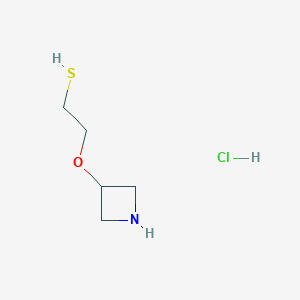
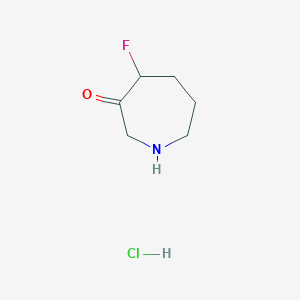
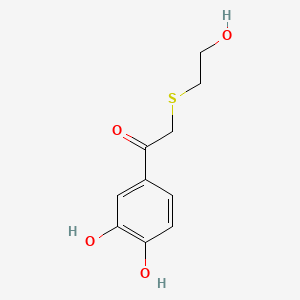
![2-bromo-N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2512368.png)
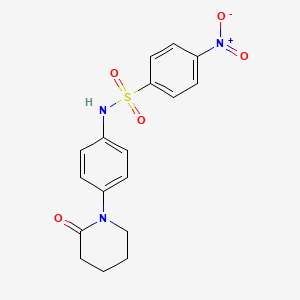
![N-[(2,4-dichlorophenyl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2512370.png)

![5-(5-Methylpyrimidin-2-yl)-2-phenyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2512377.png)
![5-{1-[(3-Methylphenoxy)acetyl]pyrrolidin-2-yl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B2512379.png)

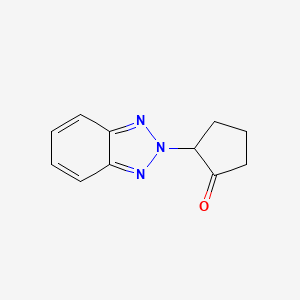
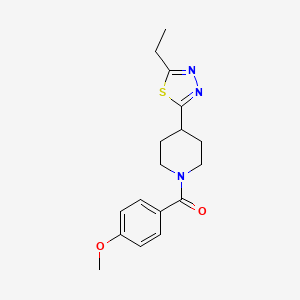

![N-(3,4-dimethoxyphenethyl)-5-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)furan-2-carboxamide](/img/structure/B2512385.png)